Methyl arachidate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Identification and Profile

The table below summarizes the core chemical information for methyl arachidonate.

| Property | Description |

|---|---|

| IUPAC Name | Methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate [1] |

| Common Names | Arachidonic Acid methyl ester; Methyl all-cis-5,8,11,14-eicosatetraenoate [1] |

| Molecular Formula | C~21~H~34~O~2~ [1] |

| Average Mass | 318.501 Da [1] |

| CAS RN | 2566-89-4 [1] |

| EINECS | 219-900-1 [1] |

Biological Context and Significance

To understand the role of methyl arachidonate in research, it's essential to know its parent compound, Arachidonic Acid (AA). AA is an omega-6 polyunsaturated fatty acid that is a major component of mammalian cell membranes [2] [3].

- Function of Arachidonic Acid: Once released from cell membranes, AA serves as a precursor for a vast family of bioactive signaling molecules called eicosanoids [2] [3]. These eicosanoids are crucial in inflammation, immune response, blood pressure regulation, and many other physiological and pathological processes [2] [3].

- Research Use of the Methyl Ester: In laboratory settings, analyzing fatty acids like AA from biological samples (plasma, tissues) via GC-MS requires a derivatization step. Converting AA into Methyl Arachidonate increases its volatility and thermal stability, making it possible to separate and detect it accurately [4]. Therefore, Methyl Arachidonate is not typically a molecule of study itself, but rather an analytical derivative of the biologically significant Arachidonic Acid.

Arachidonic Acid Metabolic Pathways

Arachidonic Acid is metabolized through three major enzymatic pathways to produce diverse eicosanoids. The diagram below illustrates these key routes and their products.

Key eicosanoids and their roles in physiology and disease pathogenesis are summarized in the table below [2] [3].

| Pathway | Key Enzymes | Major Products | Primary Roles |

|---|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins (PGE₂), Thromboxanes (TXA₂) | Inflammation, pain, fever, blood clotting [2] [3] |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes (LTB₄, LTC₄), Lipoxins | Immune response, asthma, inflammation [2] [3] |

| Cytochrome P450 (CYP) | CYP epoxygenase, CYP ω-hydroxylase | EETs, HETEs | Vascular tone, blood pressure regulation [2] |

Experimental Analysis Protocol

For quantifying fatty acids like Arachidonic Acid in biological samples, a common method involves their conversion to methyl esters followed by GC-MS analysis [4].

Workflow: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

Detailed Methodology [4]

- Sample Preparation: Use 300 µL of biological sample (plasma is recommended as the ideal matrix due to its correlating and consistent FAME concentrations) [4].

- Trans-esterification: Add 3 mL of methanolic Potassium Hydroxide (KOH) to the sample to convert esterified fatty acids into their methyl ester derivatives (FAMEs).

- Liquid-Liquid Extraction: Add 4 mL of hexane to the mixture, vortex, and centrifuge at 7000 rpm for 7 minutes. The hexane layer (supernatant) containing the FAMEs is then transferred to a vial for analysis.

- GC-MS Analysis:

- Column: A high-resolution capillary column like the Rt-2560 (100 m, 0.25 mm ID, 0.20 µm).

- Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 4°C/min (hold 15 min). Total run time is approximately 67 minutes.

- Detection: Mass Spectrometer in Selective Ion Monitoring (SIM) mode for high sensitivity and specificity.

Research and Therapeutic Applications

The Arachidonic Acid network is a major target for drug discovery. Inhibitors of enzymes like COX and LOX are vital therapeutics [2].

- Established Drugs: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like aspirin and ibuprofen are classic COX inhibitors [2].

- Advanced Inhibitors: Development of dual COX-2/5-LOX inhibitors is an active area to achieve synergistic anti-inflammatory and antitumor effects while potentially reducing side effects [2].

- Novel Analogues: Research explores synthetic AA analogues, such as (13S)-methyl-substituted anandamide, designed for high affinity to cannabinoid receptors (CB1) and resistance to metabolic degradation by COX-2 [5].

- Stable Isotope Tracers: Deuterated forms of methyl arachidonate (e.g., methyl arachidonate-d₄) are synthesized for use as internal standards in mass spectrometry or to trace AA metabolism in both in vivo and in vitro studies [6].

References

- 1. Methyl Arachidonate | C21H34O2 [chemspider.com]

- 2. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arachidonic Acid: Your Body's Essential Ally [metwarebio.com]

- 4. Assessment of Fatty Acid Concentrations Among Blood ... [pmc.ncbi.nlm.nih.gov]

- 5. Methyl-Substituted Arachidonic Acid Analogues: Templates ... [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of methyl arachidonate-17,17,18,18-d sub 4 [osti.gov]

methyl arachidate solubility DMSO ethanol

Solubility Data for Methyl Arachidonate

The table below summarizes the available solubility information for methyl arachidonate (also referred to as arachidonic acid methyl ester).

| Solvent | Solubility | Notes / Source |

|---|---|---|

| DMSO | Miscible [1] | Intended for use as a solution in biological samples [1]. |

| Ethanol | Miscible [1] | -- |

| Methyl Acetate | Soluble [1] | Supplied as a solution in methyl acetate [1]. |

| Acetone, n-Hexane, Petroleum Ether | Soluble (at low temperatures) [2] | Used in low-temperature crystallization for purification; solubility varies with temperature and solvent ratio [2]. |

"Miscible" typically means the liquid compound can mix with the solvent in any proportion without forming separate phases. This property makes DMSO and ethanol excellent choices for preparing stock solutions in experimental settings.

Experimental Protocols for Methyl Ester Preparation and Analysis

For researchers, the process often involves creating fatty acid methyl esters (FAMEs) from raw biological materials before analysis or use. Here are two detailed methodologies from the search results.

Alkali-Catalyzed Transmethylation for FAME Preparation

This method is efficient for converting crude microbial oils into FAMEs for subsequent purification [2].

- Materials: Crude oil (e.g., from Mortierella alpina), methanol, alkaline catalyst (Sodium methoxide or KOH in methanol) [2].

- Procedure:

- The crude oil is reacted with the methanolic alkaline catalyst.

- The reaction mixture is vigorously shaken to ensure complete reaction.

- The resulting FAMEs, including methyl arachidonate, can then be separated and purified.

- Key Consideration: Alkaline catalysts are highly effective for transmethylation but are not suitable for samples containing free fatty acids (FFAs); in such cases, acid-catalyzed methods (e.g., using H₂SO₄) must be used [2].

Official Method for FAME Preparation (EEC No 2568/91)

This is a standardized protocol used for preparing FAMEs from vegetable oils, which is also applicable in other contexts [3].

- Materials: Oil sample, n-hexane, 2 N methanolic KOH solution [3].

- Procedure:

- A solution of the oil in hexane is prepared (e.g., 0.1 g in 5 mL).

- The solution is vigorously shaken with 0.5 mL of 2 N methanolic KOH in a screw-cap vial.

- The organic phase containing the FAMEs is then directly analyzed by gas chromatography (GC) [3].

- GC Analysis Conditions (as referenced):

- Column: Supelco SP-2560 capillary column.

- Carrier Gas: Helium at 1.5 mL/min.

- Temperature Program: Starts at 140°C, with multiple ramping stages up to 250°C to separate different fatty acids [3].

Workflow for FAME Preparation and Purification

The following diagram illustrates a generalized workflow for processing a biological sample to obtain enriched methyl arachidonate, integrating methods from the search results.

> A general workflow from crude oil to purified and analyzed methyl arachidonate.

Key Insights for Researchers

- High-Purity Standards: Methyl arachidonate is available as a high-purity standard (≥99%) for use in GC- or LC-MS analyses. Deuterated forms (e.g., Arachidonic Acid-d8 methyl ester) are also available for use as internal standards [1].

- Purification Techniques: To obtain highly concentrated methyl arachidonate from a FAME mixture, techniques like low-temperature solvent fractionation are effective. One study using n-hexane as a solvent successfully increased the concentration of methyl arachidonate to over 83% [2].

References

Physical and Chemical Properties of Methyl Arachidate

The table below summarizes the key properties of Methyl Arachidate (CAS 1120-28-1) from the search results.

| Property | Value |

|---|---|

| CAS Number | 1120-28-1 [1] |

| Molecular Formula | C₂₁H₄₂O₂ [1] |

| Molecular Weight | 326.56 g/mol [1] |

| Density | 0.8633 g/cm³ (at 20°C) [1] [2] |

| Melting Point | 45-48 °C (lit.) [1] [2] |

| Boiling Point | 215-216 °C at 10 mm Hg (lit.) [1] [2] |

| Flash Point | 215°C/10mm [1] [2] |

| Appearance | White, crystalline powder or leaf crystals [1] [2] |

| Water Solubility | Soluble in hot alcohol; sparingly soluble in water [1] |

| Refractive Index | 1.4317 [2] |

| Storage Temp. | –20°C [1] |

Experimental Protocol: Analysis of FAMEs by Gas Chromatography

While this compound itself can be analyzed, it is most commonly encountered as a component in Fatty Acid Methyl Ester (FAME) mixtures for profiling total fat content or characterizing fats and oils [3]. The following workflow and detailed protocol describe this standard method.

Detailed Methodology [3]

Sample Preparation & Lipid Extraction

- Weigh a representative sample of the material (e.g., food, biological tissue).

- Extract the total lipid content using a non-polar solvent such as diethyl ether. This step separates the fats from the sample matrix.

Saponification (Forming Fatty Acid Salts)

- Reflux the extracted lipids with a methanolic sodium hydroxide (NaOH) solution.

- This process hydrolyzes the glycerides (triglycerides, phospholipids) to release the free fatty acids, which immediately form their sodium salts (soaps) in the basic solution.

Derivatization: Formation of Methyl Esters (FAMEs)

- To the saponified mixture, add a derivatization reagent such as boron trifluoride (BF₃) in methanol.

- Heat the mixture to effect the transesterification reaction, which converts the fatty acid salts into the more volatile fatty acid methyl esters (FAMEs).

Extraction of FAMEs

- After the reaction mixture cools, add a non-polar solvent like heptane.

- Shake or vortex the mixture to extract the newly formed FAMEs into the organic (heptane) layer.

- Recover the organic layer for analysis.

Gas Chromatography (GC) Analysis

- Instrument: Agilent 7890A GC or equivalent.

- Column: A high-resolution capillary column is essential. Two types are recommended:

- FAMEWAX column (polyethylene glycol stationary phase): Suitable for most saturated and unsaturated FAMEs, offering fast analysis times [3].

- Rt-2560 column (biscyanopropyl stationary phase): Particularly effective for resolving complex mixtures, including cis and trans isomers of polyunsaturated FAMEs [3].

- Example Method with Rt-2560 Column:

- Column Dimensions: 100 m length, 0.25 mm ID, 0.20 µm film thickness [3].

- Injection: 1 µL, split mode (split ratio 20:1), injector temperature 225°C [3].

- Oven Program: 100°C (hold 4 min), then increase to 240°C at 3°C/min (hold 15 min) [3].

- Carrier Gas: Helium, constant flow of 1.0 mL/min [3].

- Detection: Flame Ionization Detector (FID) at 285°C [3].

Under these conditions, this compound (C20:0) has a retention time of approximately 47.92 minutes [3].

Key Considerations for Researchers

- Identification and Purity: In a GC analysis, the retention time of this compound should be confirmed by comparison with a certified standard. The peak area can be used for quantification to determine the amount present in a sample [3].

- Alternative Derivatization: Simplified, single-step transmethylation procedures using reagents like trimethylsulfonium hydroxide (TMSH) or sodium methoxide can be used for some sample types, streamlining the workflow [3].

- Distinguishing Similar Compounds: Be cautious not to confuse This compound (the saturated C20:0 ester) with Methyl Arachidonate (CAS 2566-89-4). The latter is the methyl ester of Arachidonic Acid, a polyunsaturated omega-6 fatty acid (C20:4), and has different physical properties and biological significance [4] [5].

References

- 1. arachidate | China | Manufacturer | career henan chemical co Methyl [chemicalbook.com]

- 2. China this compound CAS 1120-28-1 factory and manufacturers [unilongmaterial.com]

- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters ... [restek.com]

- 4. 2566-89-4(METHYL ARACHIDONATE) Product Description [chemicalbook.com]

- 5. Arachidonic acid: Physiological roles and potential health ... [pmc.ncbi.nlm.nih.gov]

methyl arachidate safety data sheet

Chemical Identity and Basic Data

The table below summarizes the available fundamental information for Methyl Arachidonate (also known as Methyl Arachidate).

| Property | Description |

|---|---|

| Common Name | Methyl Arachidonate, Arachidonic Acid Methyl Ester [1] |

| CAS Registry Number | 2566-89-4 [1] |

| Chemical Formula | C~21~H~34~O~2~ [1] |

| Average Molecular Weight | 318.501 g/mol [1] |

| IUPAC Name | methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate [1] |

| Structure & Classification | Fatty acid methyl ester (FAME); derivative of Arachidonic Acid [1] |

| Water Solubility | 3.8e-05 g/L (predicted), considered practically insoluble [1] |

| logP | 6.85 (predicted) [1] |

Key Safety-Related Biological Activity

A critical finding from the scientific literature is that Methyl Arachidonate is not biologically inert. Once it enters cells, it can be metabolized through the same pathways as its parent compound, arachidonic acid (AA), leading to biologically active products [2].

- Mechanism of Action: A 1990 study demonstrated that methyl arachidonate activates Protein Kinase C (PKC) in intact platelets. This activation is not direct but occurs through its metabolites produced via the cyclooxygenase and lipoxygenase pathways [2].

- Toxicological Implication: The study suggests that this indirect activation of PKC may account for the tumor-promoting activity observed for some unsaturated fatty acids and their methyl esters [2]. This indicates a potential long-term hazard that requires consideration in toxicological profiling.

The relationship between methyl arachidonate, arachidonic acid, and its major metabolic pathways is illustrated below.

Figure 1: Proposed metabolic activation pathway of methyl arachidonate. The compound is hydrolyzed to arachidonic acid, which is then metabolized into bioactive eicosanoids that can activate cellular signaling like PKC, potentially leading to toxic effects [2] [3].

Recommended Experimental & Safety Assessment Approach

Given the lack of a formal SDS, a proactive and evidence-based safety protocol is recommended.

- Handling Precautions: Based on its physicochemical properties (high logP, low water solubility), assume the compound is readily absorbed through the skin and may irritate mucous membranes. Use appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses. Handle in a fume hood to avoid inhalation of powders or aerosols [1].

- Experimental Design: When planning studies, account for its metabolic activation.

- Use appropriate metabolic inhibitors: To delineate the role of metabolites in any observed toxic effects, consider using specific inhibitors of the COX (e.g., NSAIDs) and LOX pathways [2] [3].

- Monitor established endpoints: In cell-based or animal models, track markers of inflammation, oxidative stress, and cellular proliferation, as these are implicated in arachidonate signaling [3] [4].

- Storage: Store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20°C or below) to prevent oxidation, as the multiple double bonds make it highly susceptible to degradation.

References

Fatty Acids in Membrane Dynamics: Context and Properties

Methyl arachidate is the methyl ester of arachidic acid, a 20-carbon saturated fatty acid (SFA). The table below summarizes key properties of saturated fatty acids like arachidic acid in the context of lipid bilayers, based on general principles and research on similar lipids [1].

| Property/Parameter | Role/Impact in Lipid Bilayers (for Saturated FAs) |

|---|---|

| Carbon Chain Length | 20 carbons (C20:0); classified as a Long-Chain Fatty Acid (LCFA) [1]. |

| Saturation | Fully saturated; no double bonds. Increases membrane rigidity and order [1]. |

| Melting Point (Tm) | High (est. >60°C); promotes a solid-ordered (gel) phase at physiological temperatures [1]. |

| Membrane Fluidity | Decreases fluidity; promotes a more rigid, ordered membrane structure [1]. |

| Membrane Permeability | Can reduce passive permeability to small molecules and ions by packing tightly [1]. |

| Common Position in Phospholipids | Typically esterified at the sn-1 position of the glycerol backbone [1]. |

Experimental Protocols for Lipid Membrane Studies

While a direct protocol for this compound is unavailable, the following methods are standard for investigating lipid bilayer dynamics and can be adapted.

Molecular Dynamics (MD) Simulations: A primary tool for studying lipid bilayer properties at the atomic level [2] [3].

- System Setup: Construct a simulation box containing a lipid bilayer patch (e.g., 128-256 lipids per leaflet). A representative system would use a common phospholipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), replacing a portion of the saturated sn-1 chains with arachidic acid to model its incorporation. Hydrate the bilayer with water molecules (e.g., SPC or TIP3P model) and add ions to achieve physiological salinity (e.g., 150 mM NaCl) [2].

- Simulation Parameters: Use software like GROMACS or NAMD with a force field (e.g., CHARMM36 or Lipid21 for AMBER). Run simulations in the NPT ensemble (constant Number of particles, Pressure, and Temperature) at 310 K (37°C) and 1 bar pressure. Use the Particle Mesh Ewald (PME) method for long-range electrostatics [2].

- Data Analysis: Calculate properties like:

Lipidomics and Mass Spectrometry: For identifying and quantifying specific lipid species in a mixture [4].

- Sample Preparation: Extract total lipids from a biological sample (e.g., cell culture, tissue) using the Bligh & Dyer method [5].

- Chromatography and Analysis: Separate lipid species using Reversed-Phase Liquid Chromatography (RPLC) coupled to a mass spectrometer. This effectively separates lipids based on their acyl chain length and degree of unsaturation [4].

- Data Processing: Use specialized software like the Lipid Data Analyzer (LDA) for automated identification and quantification of lipid molecular species [4].

Research Landscape & Alternative Lipid Pathways

The provided search results do not contain a specific signaling pathway for this compound. However, the following diagram illustrates the general workflow for a typical lipid dynamics study, which can serve as a logical framework for your research.

The diagram illustrates the logical flow for investigating a lipid's role in membranes, integrating computational and experimental approaches [2] [3] [4].

Key Research Gaps and Future Directions

- Limited Direct Data: The absence of specific studies on this compound is a significant research gap. Future work should focus on systematic experimental and simulation studies incorporating this specific lipid.

- Leverage Available Tools: The computational and lipidomics approaches detailed here provide a robust starting point for designing such studies [3] [4].

- Explore Analogous Systems: Insights can be drawn from research on other long-chain saturated fatty acids (e.g., arachidic acid, C20:0) and their esters, which consistently show they increase membrane order and rigidity [1].

References

- 1. Dynamics of Fatty Acid Composition in Lipids and Their ... [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Dynamics Simulations of the Lipid Bilayer Edge [pmc.ncbi.nlm.nih.gov]

- 3. Multiscale Simulations of Biological Membranes [pmc.ncbi.nlm.nih.gov]

- 4. Computationally unmasking each fatty acyl C=C position in ... [pmc.ncbi.nlm.nih.gov]

- 5. Neutral Lipids Are Not a Source of Arachidonic Acid ... [pmc.ncbi.nlm.nih.gov]

Chemical Identification and Properties of Methyl Arachidonate

The table below summarizes the key identifying information and predicted physicochemical properties for Methyl Arachidonate, also known as Arachidonic Acid Methyl Ester [1].

| Property | Description |

|---|---|

| Common Name | Methyl Arachidonate, Arachidonic Acid Methyl Ester [1] |

| CAS Registry Number | 2566-89-4 [1] [2] |

| HMDB ID | HMDB0062594 [1] |

| Chemical Formula | C₂₁H₃₄O₂ [1] [2] |

| Average Molecular Weight | 318.49 g/mol [1] [2] |

| IUPAC Name | methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate [1] |

| Classification | Fatty Acid Methyl Ester (FAME) [1] |

| Water Solubility | 3.8e-05 g/L (Predicted) [1] |

| LogP | 6.85 (Predicted) [1] |

Commercial Source Information

Methyl Arachidonate is available as a certified reference material from chemical suppliers. The following table outlines the available product details [2] [3].

| Supplier | Catalog Number | Unit Size | Format | Storage Condition |

|---|---|---|---|---|

| AccuStandard | UFA-024N | 100 mg | Neat | Freeze (< -10°C), Under N₂ [2] |

| Restek | 35060 | 100 mg | Neat | Not Specified [3] |

A General Analytical Workflow for Lipid Analysis

Since a specific GC-MS method was not found, the diagram below outlines a generalized experimental workflow for the sample preparation, analysis, and data processing of lipid compounds like fatty acid methyl esters. This workflow synthesizes common practices in the field.

Protocol Steps Explained

- Sample Preparation: This critical first step involves extracting lipids from a biological matrix (e.g., plasma, tissue). Liquid-liquid extraction with organic solvents like methyl tert-butyl ether (MTBE) is a common and effective technique for this purpose [4].

- Chromatographic Separation: The extracted and derivatized samples are introduced into a chromatographic system. The choice of column and mobile phase is crucial:

- GC-MS: A non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane) is standard for separating FAMEs. The oven temperature is ramped to resolve compounds based on their boiling points and polarity.

- LC-MS/SFC-MS: As an alternative, Liquid Chromatography (LC) or Supercritical Fluid Chromatography (SFC) can be used. SFC, with a chiral amylose-based column and a modifier like 2-propanol/acetonitrile, has been shown to effectively separate various lipid mediators, including those derived from arachidonic acid, within a short run time [5].

- Mass Spectrometric Detection: The separated analytes are ionized and detected. Electron Impact (EI) ionization is standard for GC-MS, providing reproducible fragmentation spectra. For LC-MS, Electrospray Ionization (ESI) in positive or negative mode is common. The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a tandem mass spectrometer (MS/MS) is recommended for high sensitivity and specificity when quantifying target analytes [4].

- Data Analysis & Quantification: The data from the mass spectrometer is processed. Quantification is typically performed using a calibration curve constructed from analytical standards. The use of deuterated internal standards (e.g., AA-d8 for arachidonic acid) is highly recommended to correct for losses during sample preparation and matrix effects during ionization [4].

- Quality Control (QC) Assessment: System suitability tests and QC samples are run to ensure the analytical method's precision, accuracy, and stability throughout the sequence meet pre-defined acceptance criteria [4].

Important Precautionary Notes

- Stability: Methyl Arachidonate is a polyunsaturated fatty acid ester and is susceptible to oxidation. It must be stored under an inert atmosphere (e.g., nitrogen) at freezing temperatures to maintain stability [2].

- Handling: This product should be handled by trained personnel using appropriate personal protective equipment, including gloves and eye protection. Always refer to the Safety Data Sheet (SDS) for detailed handling and disposal information [2].

References

- 1. Human Metabolome Database: Showing metabocard for Methyl ... [hmdb.ca]

- 2. CAS No. 2566-89-4 - Methyl arachidonate [accustandard.com]

- 3. Methyl Arachidonate (C20:4) Standard, 100 mg Neat, ... [restek.com]

- 4. A UPLC-MS/MS method for simultaneous determination of ... [sciencedirect.com]

- 5. Development of SFC-MS Method for Quantification of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Methyl Arachidonate HPLC Analysis

Introduction and Chemical Properties

Methyl arachidonate, also known as methyl arachidonate or arachidonic acid methyl ester, is a fatty acid methyl ester (FAME) resulting from the formal condensation of the carboxy group of arachidonic acid with methanol. It serves as a crucial reference material in chromatographic analysis and finds application in studying the role of polyunsaturated fatty acids in health and disease [1]. The compound is classified as a long-chain lipid with the systematic name (5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic acid, methyl ester, containing four cis double bonds that confer unique biochemical properties [1].

Structurally, methyl arachidonate features a methyl ester group (-COOCH₃) at one end of a 20-carbon chain containing four cis double bonds at positions 5, 8, 11, and 14. These double bonds create a distinctive curved molecular shape that influences interactions with proteins and cellular membranes [1]. Unlike its parent compound arachidonic acid (which serves as a key intermediate in inflammatory pathways), methyl arachidonate offers distinct biochemical properties that make it particularly valuable for research purposes, especially in analytical chemistry and metabolic studies [1].

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Methyl Arachidonate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₃₄O₂ | [1] |

| Molecular Weight | 318.5 g/mol | [1] |

| CAS Registry Number | 2566-89-4 | [1] |

| Density | 0.9168 g/cm³ | [1] |

| Refractive Index | 1.4875 (at 589.3 nm and 20°C) | [1] |

| Boiling Point | 200-205°C (at 1-2 Torr) | [1] |

| Water Solubility | Practically insoluble | [1] |

| Solubility in Chloroform | 50 mg/mL | [1] |

| LogP | 6.85 | [1] |

HPLC Method Development Strategy

Method Scouting and Initial System Selection

The development of a robust HPLC method for methyl arachidonate analysis follows a systematic approach with these key steps: method scouting, optimization, robustness testing, and validation [2]. For method scouting, screen various column and eluent conditions to select the best combinations for successful separation [2]. Reverse-phase chromatography is recommended for this non-polar analyte, with C18 bonded phases as the initial choice [3].

The scouting phase requires significant work for column and mobile phase switching. Modern automated systems with solvent extension kits (for up to 10 solvents per channel) and column switching valves (for multiple stationary phases) can dramatically reduce development time [2]. For initial analysis, short columns (10-15 cm) with 3 or 5 μm packing particles are recommended to reduce method development time, with flow rates of 1-1.5 mL/min [3].

Selection of Initial Conditions and Optimization

The initial goal is to determine conditions where methyl arachidonate has a capacity factor (k) between 0.5-15 [3]. For reverse-phase HPLC with aqueous mobile phases, the strong solvent is the organic modifier. Recommended initial mobile phases include acetonitrile/water or methanol/water systems, with the organic modifier concentration optimized to achieve appropriate retention [3]. For complex samples or those with a wide range of analyte retentivities, gradient elution may be necessary [3].

Selectivity optimization focuses on achieving adequate peak spacing through manipulation of mobile phase composition. Since methyl arachidonate lacks ionizable groups under typical conditions, pH optimization may be less critical than for acidic or basic analytes [3]. The most powerful approach to optimizing selectivity is through mobile phase composition rather than temperature, which has a minor effect [3].

Detailed Experimental Protocols

Sample Preparation Techniques

Proper sample preparation is central to successful HPLC analysis of methyl arachidonate [2]. Available techniques include:

- Liquid-liquid extraction: Isolate methyl arachidonate based on solubility differences in two immiscible solvents, purifying compounds based on polarity/charge [2]

- Solid phase extraction: Selective separation/purification using a sorbent stationary phase, particularly effective for isolating small molecules from biological matrices [2]

- Dilution: Prepare samples in compatible injection solvents, preventing column/detector overloading and reducing sample solvent elution strength [2]

- Filtration: Remove particulates from samples using 0.45 μm or 0.22 μm filters to extend column lifetime and prevent clogging of fluidics [2]

For tissue lipid analysis, arachidonic acid is frequently measured by saponification of the lipid fraction followed by methyl esterification and gas chromatographic analysis of the resulting FAMEs, including methyl arachidonate [1]. The Bligh/Dyer extraction is particularly effective for lipids, where formation of a single organic/aqueous phase (monophase) facilitates equilibrium mixing of internal standards with endogenous lipid substances [4].

Recommended HPLC Conditions

Table 2: Recommended HPLC Conditions for Methyl Arachidonate Analysis

| Parameter | Recommended Conditions | Alternatives |

|---|---|---|

| Column Type | Reverse-phase C18 | C8, phenyl-hexyl |

| Column Dimensions | 10-15 cm length | 5-25 cm depending on resolution needs |

| Particle Size | 3 or 5 μm | 1.7-1.8 μm for UHPLC |

| Mobile Phase | Acetonitrile/water | Methanol/water |

| Gradient Program | 70-100% organic over 10-20 min | Isocratic for simpler mixtures |

| Flow Rate | 1-1.5 mL/min | 0.2-2.0 mL/min depending on column |

| Detection | UV at 200-210 nm | ELSD, CAD, MS |

| Column Temperature | 30-40°C | 20-60°C depending on stability |

| Injection Volume | 5-20 μL | 1-100 μL depending on sensitivity needs |

Detection Considerations

UV detection is suitable for methyl arachidonate, with the maximum sensitivity achieved at wavelengths below 200 nm where the double bonds absorb, though detector noise increases in this region [3]. For greater selectivity, higher wavelengths can be used [3]. Alternative detection methods include:

- Evaporative Light Scattering Detection (ELSD): Universal detection for non-volatile analytes

- Charged Aerosol Detection (CAD): Universal detection with uniform response

- Mass Spectrometry (MS): Provides structural confirmation and high sensitivity

Mass spectrometric analysis typically employs electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), with ESI readily generating both positive and negative ions, though negative ion abundance is typically higher for many lipids [4].

Method Validation Protocol

Validation Parameters and Acceptance Criteria

Method validation demonstrates that an analytical procedure is suitable for its intended use [5]. For quantitative impurity methods like methyl arachidonate analysis, key validation parameters include:

Accuracy should be demonstrated across the specified range of the analytical procedure, typically showing recovery between 98-102% [5]. Precision should be considered at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility [5]. For repeatability, six sample determinations at 100% concentration or three samples at three concentrations in triplicates covering the specified range are recommended [5].

Linearity is established by demonstrating that test results are directly proportional to analyte concentration, typically with a correlation coefficient (R²) of ≥0.998 [5]. The range of the method is the interval between the upper and lower analyte concentrations for which appropriate precision, accuracy, and linearity have been demonstrated, typically 80-120% of the target concentration for assay methods [5].

Robustness Testing

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters [2]. This includes changes in:

- Mobile phase composition (organic modifier ratio ±2-3%)

- pH of aqueous phase (±0.2 units)

- Column temperature (±2-5°C)

- Flow rate (±10%)

- Different columns (same type from different lots or manufacturers)

Robustness testing is particularly important for establishing system suitability parameters and defining allowable variations in the method conditions [2].

Applications in Research

Methyl arachidonate serves as an important tool in lipid research, with several key applications:

Protein Kinase C Activation Studies

Methyl arachidonate demonstrates potent activation of protein kinase C (PKC) in intact platelets, comparable to free arachidonic acid [1]. Research has revealed interesting kinetic differences: while arachidonic acid-mediated activation peaks rapidly (around 20 seconds), methyl arachidonate-mediated activation shows a more gradual response, reaching a plateau after approximately 2 minutes when both lipids are added at 50 μM [1]. Studies using inhibitors of arachidonate metabolism have shown that the effects of both compounds on PKC are largely mediated by their metabolites rather than direct enzyme interaction [1].

Analytical Reference Standard

Methyl arachidonate is widely used as a reference material in chromatographic analysis, particularly for measuring arachidonic acid content in tissues [1]. In tissue lipid analysis, arachidonic acid is frequently quantified by saponification of the lipid fraction followed by methyl esterification and gas chromatographic analysis of the resulting FAMEs, using methyl arachidonate as a reference standard [1].

Biochemical Studies

The compound can serve as a source of exogenous arachidonate when incorporated into dietary regimens or fed to cultured cells, valuable for studying the effects of arachidonic acid supplementation without the complications associated with the free acid form, which can exhibit greater cytotoxicity at high concentrations [1]. Research has shown that methyl arachidonate can be metabolized by cellular enzymes, particularly after de-esterification to release free arachidonic acid, allowing it to participate in the arachidonic acid cascade [1].

Troubleshooting and Technical Notes

Common Issues and Solutions

- Poor peak shape: Consider column chemistry mismatch, mobile phase pH adjustment, or column temperature optimization

- Retention time drift: Ensure mobile phase consistency and column temperature stability

- Low recovery: Review sample preparation procedures, particularly extraction efficiency

- Matrix interference: Implement additional sample clean-up steps such as solid phase extraction

Regulatory Considerations

For pharmaceutical applications, HPLC methods used for analysis of pharmaceutical products must be validated according to regulatory requirements [5]. The International Conference on Harmonization (ICH) guidelines Q2(R1) provide the framework for analytical method validation, with the most widely applied validation characteristics being accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness [3].

Methods should be revalidated whenever changes are made that are outside the original operating parameters, or if the method is found to be deficient during routine use [5]. Proper documentation through a validation protocol is essential, ensuring consistent and efficient execution of validation projects and providing necessary information during audits [5].

Conclusion

These application notes provide a comprehensive framework for the HPLC analysis of methyl arachidonate, incorporating method development strategies, detailed protocols, and validation parameters. The methodologies outlined support reliable quantification of this important fatty acid methyl ester in various matrices, enabling research into its biochemical roles and applications in analytical chemistry.

References

Comprehensive Application Notes and Protocols for Fatty Acid Methyl Ester Analysis by Gas Chromatography

Introduction to FAME Analysis

Fatty acid methyl ester (FAME) analysis by gas chromatography represents a cornerstone technique in lipid research with critical applications across multiple scientific and industrial domains. This analytical approach enables the precise characterization of fatty acid profiles in diverse sample matrices, including vegetable oils, animal fats, fish oils, and biological samples. The fundamental principle involves the conversion of fatty acids present in various lipid classes into their corresponding methyl ester derivatives, which exhibit sufficient volatility and thermal stability for gas chromatographic separation and detection. The widespread adoption of FAME analysis spans numerous fields, including biodiesel quality control, where international standards such as EN 14214 mandate a minimum FAME content of 96.5% [1], food science and technology for nutritional profiling, pharmaceutical applications where oils serve as excipients in drug formulations, and clinical research for investigating biomarkers in biological samples [2] [3].

The significance of FAME analysis continues to grow with increasing emphasis on lipidomics and metabolic studies. Recent bibliometric analyses reveal substantial research activity in this field, with scientific mapping identifying collaborative networks and research focus areas including analysis techniques, catalysts, conversion efficiency, yield optimization, biomass utilization, and biodiesel production [1]. These interconnected research domains highlight the dynamic nature of FAME analysis methodology and its critical role in addressing contemporary scientific challenges related to sustainable energy, nutrition, and health.

Sample Preparation Protocols

Lipid Methylation Methods

Proper sample preparation is crucial for obtaining accurate and reproducible FAME analysis results. Several well-established protocols exist for converting complex lipid molecules into fatty acid methyl esters, each with distinct advantages and applications.

2.1.1 Ichihara-Fukubayashi Method

The Ichihara-Fukubayashi method utilizes hydrochloric acid as a catalyst in a convenient and cost-effective approach for FAME preparation from various lipid classes, including sterol esters, triacylglycerols, phospholipids, and free fatty acids [2]. This method employs commercially available concentrated HCl (35%, w/w) to prepare an 8% (w/v) HCl solution in methanol/water (85:15, v/v). The protocol involves sequential addition of toluene (0.2 mL), methanol (1.5 mL), and the 8% HCl solution (0.3 mL) to the lipid sample, resulting in a final HCl concentration of 1.2% (w/v) in a total volume of 2 mL [2]. The reaction proceeds through acid-catalyzed transesterification for ester-bound fatty acids and acid-catalyzed esterification for free fatty acids, enabling comprehensive derivatization of diverse lipid classes in a single step.

Table 1: Reaction Conditions for Ichihara-Fukubayashi Method

| Condition Type | Temperature | Duration | Application Preference |

|---|---|---|---|

| Mild conditions | 45°C | Overnight (14+ hours) | Standard processing |

| Rapid conditions | 100°C | 1-1.5 hours | Time-sensitive analyses |

The inclusion of toluene serves to enhance lipid solubility in the reaction mixture, particularly for non-polar lipid classes such as sterol esters and triacylglycerols, which exhibit limited solubility in aqueous methanol. This method demonstrates exceptional versatility, successfully applied to diverse sample types including fish oils, vegetable oils, and blood lipids, with FAME yields exceeding 96% for all major lipid classes [2]. Recent modifications of this method have maintained the core principles while optimizing parameters for specific applications, demonstrating its continued relevance in modern analytical laboratories [4].

2.1.2 Acetyl Chloride Method

The acetyl chloride method provides an alternative approach for FAME preparation through the in situ generation of anhydrous methanolic HCl. This method is particularly valued in pharmaceutical and quality control applications where high throughput and reproducibility are essential [3]. The protocol involves the careful preparation of methanolic HCl reagent by slowly adding acetyl chloride (2 mL) to methanol (18 mL) with constant mixing and cooling in cold water to manage the highly exothermic reaction. The resulting approximately 2M methanolic hydrochloride reagent is then used for esterification.

The reaction proceeds by mixing approximately 25 mg of oil sample with 2 mL of the methanolic hydrochloride reagent in a sealed vial, followed by heating at 80°C for 20 minutes [3]. After cooling, a liquid-liquid extraction is performed by adding 2 mL of 6% (w/v) sodium carbonate solution and 2 mL of n-heptane, with the hydrophobic FAME compounds partitioning into the upper heptane phase for GC analysis. This method has been rigorously validated according to pharmacopeial standards, demonstrating excellent accuracy (98-102%) and precision (RSD < 5%) for major FAME components [3].

Table 2: Comparison of FAME Preparation Methods

| Parameter | Ichihara-Fukubayashi Method | Acetyl Chloride Method |

|---|---|---|

| Catalyst | Aqueous HCl (35%) | Acetyl chloride-derived HCl |

| Reaction Time | 1-14 hours | 20 minutes |

| Typical Yield | >96% | >98% |

| Cost Considerations | Economical, uses commercial HCl | Higher cost, specialized handling |

| Safety Aspects | Moderate concern | High concern (exothermic reaction) |

| Application Scope | Broad spectrum of lipid classes | Optimized for vegetable oils and pharmaceuticals |

Special Considerations for Complex Matrices

Analysis of complex biological samples often requires additional considerations to ensure accurate FAME profiling. For blood lipid analysis, a micro-scale adaptation of the Ichihara-Fukubayashi method has been developed, enabling FAME preparation from a single drop of whole blood spotted on filter paper [2]. This modification demonstrates the method's flexibility and suitability for samples with limited availability. For fish oil analysis, which contains high levels of long-chain polyunsaturated fatty acids, careful attention to antioxidant protection is necessary during sample preparation to prevent oxidative degradation of these labile compounds [2] [5]. The addition of 0.05% (w/v) 2,6-di-tert-butyl-p-cresol as an antioxidant during lipid extraction effectively preserves fatty acid integrity.

GC Analysis of FAMEs

Instrumental Configuration

Gas chromatographic analysis of FAMEs requires careful optimization of separation parameters to achieve resolution of complex fatty acid mixtures. Both GC with flame ionization detection (GC-FID) and GC coupled with mass spectrometry (GC-MS) are widely employed, each offering distinct advantages for specific applications [6].

Table 3: GC Configuration for FAME Analysis

| Component | Recommended Specifications | Alternative Options |

|---|---|---|

| Column | Supelco Omegawax (30 m × 0.53 mm ID, 0.5 μm) | Polar stationary phases (100% cyanopropyl polysiloxane) |

| Injector | Split/splitless | On-column injection |

| Carrier Gas | Helium or Hydrogen | Nitrogen (less common) |

| Detector | FID (260°C) or MS | |

| Oven Program | 50°C (1 min) to 240°C at 4-5°C/min | Gradient optimized for separation |

For GC-FID analysis, the system is typically configured with an FID temperature of 260°C, utilizing hydrogen or helium as carrier gas at constant flow mode [3]. The oven temperature program is optimized to achieve baseline separation of critical FAME pairs, particularly methyl stearate (C18:0) and methyl oleate (C18:1), with resolution values exceeding 3.4 being achievable with modern polar stationary phases [3]. Injection volumes typically range from 0.5-1.0 μL of the heptane extract, employing split injection with ratios between 10:1 and 50:1 depending on sample concentration.

For GC-MS analysis, both ion trap and quadrupole mass analyzers have demonstrated satisfactory quantitative performance for FAME analysis [6]. Electron impact ionization at 70 eV is standard, with mass scanning typically performed over the m/z 50-500 range to encompass the molecular ions and characteristic fragments of all common FAMEs. The interface temperature is generally maintained at 250-280°C to ensure efficient transfer of FAME compounds without condensation [5].

Detection and Quantification Strategies

Flame ionization detection remains the most widely used detection method for FAME analysis due to its excellent sensitivity, wide dynamic range, and relatively consistent response factors for different fatty acid chain lengths and saturation levels [6]. FID response factors for FAMEs exhibit minimal variation compared to other compound classes, facilitating accurate quantification with a single calibration curve for multiple analytes [3] [6].

Mass spectrometric detection provides complementary advantages through its selectivity and capability for structural confirmation. While traditionally employed for qualitative analysis, GC-MS has demonstrated comparable quantitative performance to GC-FID when properly calibrated [6]. Quantitative approaches with GC-MS include using total ion chromatogram (TIC) responses or processing selected ions characteristic of specific FAME classes. The latter approach enhances sensitivity and selectivity, particularly for complex biological matrices where co-eluting interferences may complicate TIC-based quantification [6] [5].

For the most challenging separations, particularly those involving geometric and positional isomers of unsaturated FAMEs, advanced data analysis techniques such as chemometric resolution methods can significantly enhance the information extracted from chromatographic data. Techniques including heuristic evolving latent projections (HELP), window factor analysis (WFA), and subwindow factor analysis (SFA) have been successfully applied to resolve co-eluting FAME isomers in complex samples like fish oils [5].

Method Validation and Quantitative Data

Performance Characteristics

Rigorous method validation is essential to ensure the reliability of quantitative FAME analysis. The acetyl chloride method has been comprehensively validated according to pharmacopeial standards, demonstrating excellent accuracy and precision across key performance parameters [3].

Table 4: Method Validation Data for FAME Analysis

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Accuracy | 98-102% for major FAMEs | 98-102% |

| Precision (RSD) | <5% for individual FAMEs | <5% |

| Linearity (R²) | >0.99 for all major FAMEs | >0.99 |

| LOD (sample amount) | 2.36 mg | - |

| LOQ (sample amount) | 7.87 mg | - |

| Resolution (C18:0/C18:1) | 3.4 | ≥1.5 |

The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 2.36 mg and 7.87 mg, respectively, in terms of the amount of oil sample, corresponding to concentrations of 1.18 mg/mL and 3.94 mg/mL [3]. Method specificity was confirmed through resolution of critical FAME pairs, particularly methyl stearate (C18:0) and methyl oleate (C18:1), which exhibited a resolution factor of 3.4, well above the minimum acceptance criterion of 1.5 [3].

Comparative Detection Techniques

A comprehensive comparative study of GC-FID and GC-MS for FAME quantification has revealed characteristic differences between these detection techniques while establishing the comparable quantitative performance of properly calibrated GC-MS methods [6]. Both ion trap and quadrupole MS systems have demonstrated satisfactory agreement with FID data when quantification was based on either total ion counts or selected ion processing.

The response factors for different FAMEs exhibit greater variation in GC-MS compared to GC-FID due to differences in ionization efficiency and fragmentation patterns [6]. Consequently, GC-MS quantification typically requires response factors determined for each FAME class, whereas GC-FID can often employ a single average response factor for approximate quantification. Despite this additional complexity, the capacity to combine spectrometric confirmation with quantitative determination establishes GC-MS as a powerful alternative to GC-FID, particularly for complex samples where definitive analyte identification is essential [6].

Experimental Workflow and Signaling Pathways

The following workflow diagram illustrates the complete FAME analysis process, integrating sample preparation, chromatographic analysis, and data interpretation steps:

Figure 1: Complete Workflow for FAME Analysis by Gas Chromatography

Troubleshooting and Technical Notes

Common Challenges and Solutions

Incomplete Esterification: Evidence of incomplete reaction includes the presence of monoacylglycerols, diacylglycerols, or free fatty acids in the chromatogram. Solution: Ensure proper reagent preparation, extend reaction time, or increase temperature within method limits. The completeness of esterification can be verified qualitatively by detecting partial hydrolysis products or quantitatively through comparison with certified reference materials [3].

Peak Tailing or Broad Peaks: Often caused by active sites in the GC system. Solution: Regularly maintain the GC system, replace injector liners, trim the column front, and use appropriate stationary phases compatible with FAME analysis [3] [5].

Oxidative Degradation: Particularly problematic for polyunsaturated FAMEs. Solution: Implement sample handling under inert atmosphere, add antioxidants to extraction solvents, and minimize storage time of prepared FAME extracts [2] [5].

Co-elution of Isomers: Challenging separations of geometric and positional isomers. Solution: Optimize temperature programming, consider alternative polar stationary phases, or employ chemometric resolution techniques for data deconvolution [5].

Quality Control Recommendations

Implement a robust quality control system including: procedural blanks to monitor contamination, replicate analyses to assess precision, certified reference materials to verify accuracy, and internal standards to correct for variability in sample preparation and injection. Suitable internal standards include odd-chain fatty acids not typically found in natural samples, such as methyl heptadecanoate (C17:0) or methyl tricosanoate (C23:0) [2] [3].

Applications and Conclusion

FAME analysis by gas chromatography serves as an indispensable analytical tool with diverse applications across multiple scientific and industrial disciplines. In the biodiesel industry, it provides essential quality control data to ensure compliance with international standards such as EN 14214, which mandates minimum FAME content in biodiesel fuels [1]. In food science and nutrition, FAME profiling enables the authentication of edible oils, detection of adulteration, and nutritional labeling of lipid-containing products. The pharmaceutical industry employs FAME analysis for quality assessment of lipid-based excipients and formulations [3]. In clinical and biological research, FAME profiling facilitates investigations into metabolic disorders, disease biomarkers, and the impact of dietary interventions on lipid metabolism [2] [5].

The continued advancement of FAME methodology reflects its fundamental importance in lipid research. Recent developments include modifications to established protocols to enhance efficiency and applicability to diverse sample matrices [4], integration of chemometric techniques to extract maximum information from complex chromatographic data [5], and comparative assessments of detection techniques to expand methodological options available to analysts [6]. These developments ensure that FAME analysis by gas chromatography remains a vibrant and evolving field, capable of meeting the increasingly sophisticated demands of modern analytical science across its diverse application domains.

References

- 1. CJFST. .17.1.04 – Croatian Journal of Food Science and... [ptfos.unios.hr]

- 2. Preparation of fatty acid methyl esters for gas-liquid ... [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 4. gc/fid analysis using ichihara-fukubayashi... Fatty acid methyl esters [press.utm.md]

- 5. Characterization and determination of fatty acids in fish oil ... [sciencedirect.com]

- 6. Gas chromatographic quantification of fatty acid methyl esters [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for MTBE-Based Lipid Extraction in Mass Spectrometry Lipidomics

Introduction to MTBE-Based Lipid Extraction

Lipid extraction is a critical preliminary step in mass spectrometry lipidomics that significantly impacts the quality and reproducibility of analytical results. The methyl tert-butyl ether (MTBE)-based extraction method has emerged as a superior alternative to traditional chloroform-based techniques, offering enhanced safety, efficiency, and lipid recovery. This method exploits the low density of MTBE (0.74 g/mL), which causes the lipid-containing organic phase to form an upper layer during phase separation, facilitating easier collection and minimizing contamination from non-lipid matrix components. The fundamental principle involves using a combination of polar (methanol) and non-polar (MTBE) solvents to efficiently disrupt protein-lipid complexes and dissolve diverse lipid classes, followed by phase separation induced by water addition. [1] [2]

The MTBE method addresses several limitations of the classical Folch method (chloroform:methanol:water, 8:4:3) and Bligh and Dyer method (chloroform:methanol:water, 1:2:0.8), particularly regarding health safety and practical handling. Chloroform is a known carcinogen and decomposes to phosgene and hydrochloric acid, which can modify labile lipid species. Additionally, the lower phase position of chloroform in traditional methods requires pipetting through a voluminous layer of insoluble matrix, increasing the risk of contamination that can clog electrospray ionization sources in MS systems. The MTBE protocol effectively circumvents these issues while delivering similar or superior recoveries of most major lipid classes, making it particularly suitable for automated shotgun lipidomics and high-throughput applications. [3] [2]

Table 1: Comparison of Major Lipid Extraction Methods

| Extraction Method | Solvent Ratio | Phase Separation | Safety Concerns | Recovery Efficiency | Automation Compatibility |

|---|---|---|---|---|---|

| MTBE Method | MTBE:MeOH:Water (10:3:2.5) | Organic upper phase | Low | High for most lipid classes | Excellent |

| Folch Method | CHCl₃:MeOH:Water (8:4:3) | Organic lower phase | High (carcinogenic) | High | Moderate |

| Bligh & Dyer | CHCl₃:MeOH:Water (1:2:0.8) | Organic lower phase | High (carcinogenic) | Moderate to high | Moderate |

| Green Solvents | D-limonene-based | Varies by system | Low | Selective for saturated FAs | Variable |

MTBE Lipid Extraction Protocol

Materials and Reagents

- Solvents: HPLC or LC-MS grade methanol, methyl tert-butyl ether (MTBE), acetonitrile, isopropanol

- Aqueous solution: LC-MS grade water with 0.1% ammonium acetate or deionized water for phase separation

- Equipment: Microcentrifuge tubes (1.5-2 mL), vortex mixer, centrifuge capable of 10,000 × g, SpeedVac concentrator, adjustable volume pipettes and tips

- Safety equipment: Chemical fume hood, nitrile gloves, lab coat, safety glasses

- Optional for automation: Andrew+ Pipetting Robot or similar liquid handling system with appropriate dominos and tips [4]

Step-by-Step Procedure

Sample Preparation: Begin with 100-200 μL of biological sample (plasma, tissue homogenate, or cell pellet) placed in a 1.5 mL microcentrifuge tube. For tissues, prior homogenization in ice-cold 0.1% ammonium acetate is recommended. Keep samples on ice throughout preparation. [2] [4]

Protein Precipitation and Lipid Extraction:

- Add 200 μL of cold methanol to the sample (for 100 μL starting material).

- Vortex vigorously for 10-15 seconds to ensure complete mixing.

- Add 800 μL of cold MTBE to the methanol-sample mixture.

- Vortex again for 15-30 seconds until the solution becomes homogeneous.

- Incubate the mixture for 1 hour at room temperature in a shaker or with occasional vortexing every 15 minutes. This extended incubation ensures complete protein precipitation and lipid extraction. [1] [4]

Phase Separation:

- Add 200-300 μL of water to induce phase separation.

- Vortex the mixture for 10-20 seconds after water addition.

- Centrifuge at 10,000 × g for 10 minutes at 4°C to complete phase separation. After centrifugation, three distinct layers form: a lower aqueous phase, an intermediate protein pellet, and an upper organic (MTBE) phase containing the extracted lipids. [1] [2]

Organic Phase Collection:

- Carefully collect the upper organic phase without disturbing the protein pellet or aqueous phase.

- For maximum recovery, the lower phase can be re-extracted with 2 mL of solvent mixture with equivalent composition to the expected upper phase [MTBE:methanol:water (10:3:2.5, v/v/v)].

- Combine organic phases if re-extraction is performed. [2]

Sample Concentration and Storage:

Reconstitution for Mass Spectrometry Analysis:

- Reconstitute the dried lipid extract with 20-40 μL of acetonitrile:isopropanol:water (65:30:5, v/v/v).

- Vortex thoroughly for 30-60 seconds and briefly centrifuge to collect the solution at the bottom of the tube.

- The sample is now ready for LC-MS or shotgun lipidomics analysis. [1]

The following workflow diagram illustrates the key steps in the MTBE lipid extraction protocol:

Diagram 1: MTBE Lipid Extraction Workflow. This diagram illustrates the sequential steps for MTBE-based lipid extraction, from sample preparation to ready-to-analyze lipid extracts for mass spectrometry.

Critical Protocol Considerations

- Solvent Quality: Use high-purity solvents (HPLC or LC-MS grade) to minimize background interference in mass spectrometry analysis.

- Temperature Control: Keep solvents cold and perform centrifugation at 4°C to prevent lipid degradation and improve extraction efficiency.

- Phase Separation: Ensure complete phase separation after centrifugation before collecting the organic phase to avoid contamination with proteins or polar metabolites.

- Drying Conditions: Avoid over-drying lipid samples as this may make some lipid classes difficult to reconstitute.

- Quality Control: Include process blanks and reference standards (such as methyl arachidate for retention time alignment) in each extraction batch to monitor performance and contamination. [1] [2] [5]

Method Validation and Comparison Data

Lipid Recovery Efficiency

Rigorous testing of the MTBE extraction protocol has demonstrated comparable or superior recovery of most major lipid classes relative to traditional chloroform-based methods. A systematic study comparing MTBE and Folch extraction methods across various biological samples (E. coli, mouse brain tissue, C. elegans, and human plasma) revealed that MTBE delivers excellent recovery efficiency for glycerophospholipids, sphingolipids, and neutral lipids. Specifically, the method showed enhanced recovery of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) species, which are major membrane lipid constituents. The lipid-containing organic phase in MTBE extraction forms the upper layer due to MTBE's low density (0.74 g/cm³), which simplifies collection and minimizes dripping losses, thereby improving overall recovery reproducibility. [2]

The extraction efficiency was validated using direct infusion shotgun lipidomics on quadrupole time-of-flight and triple quadrupole mass spectrometers, with lipid species identification and quantification performed using specialized software (LipidInspector). For automated applications, the MTBE protocol has been adapted for robotic pipetting systems such as the Andrew+ Pipetting Robot, reducing hands-on pipetting time from 70 minutes to 40 minutes for a 24-sample batch while maintaining extraction consistency. This automation capability makes MTBE extraction particularly suitable for large-scale lipidomics studies where sample throughput and reproducibility are critical considerations. [2] [4]

Table 2: Lipid Class Recovery Comparison Between MTBE and Folch Methods

| Lipid Class | Abbreviation | MTBE Recovery | Folch Recovery | Detection Method |

|---|---|---|---|---|

| Phosphatidylcholine | PC | High | High | Precursor ion m/z 184.07 |

| Phosphatidylethanolamine | PE | High | Moderate-High | Neutral loss 141.02 |

| Phosphatidylserine | PS | High | High | Neutral loss 185.01 |

| Sphingomyelin | SM | High | High | Precursor ion m/z 184.07 |

| Ceramide | Cer | High | Moderate | Fragment ion m/z 264.25 |

| Cholesteryl Ester | CE | High | High | SRM transition |

| Triacylglycerol | TAG | High | High | NL-based identification |

| Phosphatidylglycerol | PG | High | High | Neutral loss 189.04 |

Advantages Over Conventional Methods

The MTBE extraction method offers several significant advantages over conventional chloroform-based techniques:

Enhanced Safety Profile: MTBE is less toxic than chloroform, which is a known carcinogen and poses health risks to laboratory personnel. Additionally, chloroform decomposition yields phosgene and hydrochloric acid, which can chemically modify labile lipid species, whereas MTBE is more chemically stable. [2]

Improved Sample Cleanliness: The upper phase position of the lipid-containing organic fraction in MTBE extraction prevents contamination with non-extractable matrix components that typically reside at the interface in chloroform-based methods. This results in cleaner extracts with reduced background interference in mass spectrometry analysis. [2]

Better Automation Compatibility: The simplified phase separation and collection process makes MTBE extraction more amenable to automation using robotic liquid handling systems. Automated protocols have demonstrated a 43% reduction in pipetting time while maintaining extraction efficiency and reproducibility. [4]

Parallel Metabolite Extraction: The lower aqueous phase from MTBE extraction can be retained for analysis of small polar molecules and metabolites, providing a more comprehensive extraction method for combined lipidomic and metabolomic profiling from the same sample. [4]

Automated Implementation and this compound Analysis

Automation Protocol

The MTBE extraction method has been successfully adapted for automated processing using the Andrew+ Pipetting Robot, significantly enhancing throughput and reproducibility for large-scale studies. The automated protocol follows these key steps:

Sample Loading: Manually aliquot 100 μL of plasma or other biological matrix into 1.5 mL microtubes and transfer to the Microtube Domino, leaving tubes uncapped.

Methanol Addition: The Andrew+ robot adds 200 μL of methanol to each sample using a 300 μL electronic pipette.

MTBE Addition: The robot then adds 800 μL of MTBE to each sample using a 1000 μL electronic pipette.

Incubation: Samples are manually capped, vortex mixed for 10 seconds each, and incubated at 2-8°C for 1 hour to ensure complete protein precipitation and lipid extraction.

Water Addition and Phase Separation: Samples are returned to the robot uncapped, and 300 μL of deionized water is added to each tube. Samples are again vortex mixed and centrifuged at 13,000 rpm for 10 minutes to achieve phase separation.

Phase Collection: The robot collects the upper organic phase for lipid analysis and can optionally transfer the lower aqueous phase to a separate vial for polar metabolite analysis. [4]

This automated implementation reduces total pipetting time from approximately 70 minutes to 40 minutes for a batch of 24 samples, representing a 43% improvement in efficiency while minimizing operator errors and ensuring consistent liquid handling across all samples.

This compound as Reference Standard

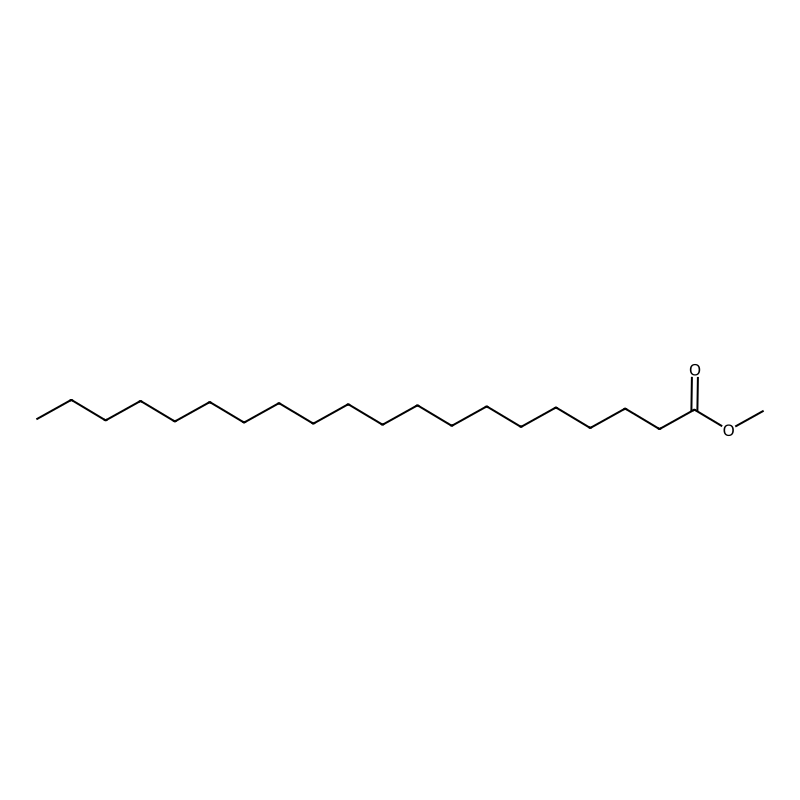

This compound (methyl eicosanoate, CAS 1120-28-1) serves as a valuable reference standard in gas chromatography and mass spectrometry-based lipid analysis. As the methyl ester of arachidic acid (C20:0), it is a natural compound and a leukotriene A4 hydrolase (LTA4H) inhibitor. This compound appears as a white crystalline powder with a melting point of 45-48°C and a boiling point of 215-216°C at 10 mm Hg. It is soluble in chloroform, ethyl acetate, and hot alcohol but only sparingly soluble in water. [5]

In lipid extraction protocols, this compound can be employed as:

- Retention Time Marker: In gas chromatography, it helps align retention times across different runs.

- Quantification Standard: It serves as an internal standard for quantifying similar lipid species.

- Quality Control Indicator: Consistent recovery of spiked this compound across extractions indicates process reproducibility.

- Matrix Effect Monitor: It helps assess ionization suppression or enhancement in mass spectrometry. [5]

For use in MTBE extraction protocols, this compound should be prepared as a stock solution in chloroform or MTBE at an appropriate concentration (typically 1 mg/mL) and added to samples prior to extraction or after reconstitution for MS analysis, depending on the specific application.

Technical Considerations and Applications

Troubleshooting and Optimization

Incomplete Phase Separation: If phase separation is inadequate after centrifugation, increase centrifugation time to 15 minutes or slightly adjust the water:methanol:MTBE ratio. Ensure samples are at room temperature before centrifugation.

Poor Lipid Recovery: Pre-hydrate finely ground tissue samples to improve solvent penetration. For difficult matrices, consider a second re-extraction of the lower phase with fresh solvent mixture.

Matrix Effects in MS: If significant ion suppression is observed, reduce the injection volume or further dilute the reconstituted sample. Ensure complete protein precipitation by verifying the methanol:sample ratio.

Evaporation Issues: If solvent evaporation takes excessively long, add 200 μL of methanol during the SpeedVac process to form an azeotropic mixture that evaporates more rapidly. [3] [2]

Applications in Lipidomics Research

The MTBE extraction method has been successfully applied to diverse biological sample types:

Plasma/Serum Analysis: Provides comprehensive lipid class coverage for clinical lipidomics studies investigating metabolic diseases, with superior recovery of phospholipids and sphingolipids.

Tissue Lipidomics: Effective for complex tissues including mouse brain, liver, and muscle, with efficient disruption of membrane structures and recovery of both neutral and polar lipids.

Microbial Lipid Profiling: Successfully used for E. coli and other microorganisms, with cell disruption techniques (bead beating, sonication) incorporated prior to extraction for improved recovery.

Cell Culture Studies: Ideal for limited sample amounts, with demonstrated efficacy for mammalian cell lines, yeast, and algal cultures. [2]

The method is particularly valuable for large-scale epidemiological studies and clinical trials where high throughput, reproducibility, and compatibility with automation are essential. The ability to simultaneously extract lipids and polar metabolites from the same sample also makes it suitable for integrated omics approaches combining lipidomics and metabolomics.

References

- 1. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 2. Lipid extraction by methyl-tert-butyl ether for high- ... [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Lipid Extraction Methods—A Review [mdpi.com]

- 4. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]

- 5. This compound | 1120-28-1 [chemicalbook.com]

Comprehensive Application Notes and Protocols: Methyl Arachidate in Lipidomics Sample Preparation

Introduction to Methyl Arachidate in Lipidomics

This compound (methyl eicosanoate) is a fatty acid methyl ester (FAME) derived from arachidic acid (C20:0), a saturated long-chain fatty acid. In lipidomics research, this compound serves as a valuable internal standard for the quantification of fatty acids and other lipid species due to its chemical similarity to endogenous lipids while being absent in most biological systems. Its stable chemical properties and consistent chromatographic behavior make it particularly useful for method development and quality control in lipidomic analyses. Lipidomics has emerged as a crucial field in biomedical research, providing insights into cellular metabolism, signaling pathways, and the molecular mechanisms underlying various diseases, including obesity, diabetes, and cancer [1] [2].

The analysis of lipids presents unique challenges due to their extreme structural diversity, with over 50,000 unique lipid species documented in the LIPID MAPS Structure Database [3]. These molecules vary significantly in polarity, solubility, and abundance, necessitating robust sample preparation methods to ensure accurate identification and quantification. This compound plays a particularly important role in this context, as its chemical stability and predictable behavior make it an ideal reference compound for monitoring extraction efficiency, instrument performance, and quantitative accuracy throughout the analytical workflow [4].

Compound Profile and Applications

Chemical and Physical Properties

Table 1: Properties of this compound

| Property | Specification |

|---|---|

| Chemical Name | Methyl eicosanoate |

| IUPAC Name | Methyl icosanoate |

| Molecular Formula | C₂₁H₄₂O₂ |

| CAS Number | 1120-28-1 |

| Molecular Weight | 326.56 g/mol |

| Structure | CH₃(CH₂)₁₈C(=O)OCH₃ |

| Category | Fatty acid methyl ester (FAME) |

| Chain Length | 20 carbon saturated fatty acid |

Research Applications

This compound serves multiple critical functions in lipidomics research:

Internal Standard: Due to its absence in most biological systems, this compound is ideal for monitoring extraction efficiency and correcting quantitative data for analytical variations [4].

Method Development: Its consistent chromatographic behavior makes it valuable for optimizing separation parameters and assessing instrument performance across different analytical platforms.

Quality Control: this compound enables researchers to monitor batch-to-batch variability and maintain data integrity throughout large-scale lipidomic studies [3].

Matrix Effect Assessment: By comparing the recovery of this compound across different sample matrices, researchers can evaluate and correct for ion suppression/enhancement effects in mass spectrometric analysis [4].

Sample Preparation Protocols

Sample Collection and Storage

Proper sample handling is crucial for maintaining lipid integrity:

Blood Collection: Collect blood after a 12-14 hour fast to avoid alimentary hyperlipemia. Use appropriate anticoagulants (EDTA or citrate), noting that calcium-chelating anticoagulants may affect calcium-dependent lipid formation or degradation [1] [5].

Sample Storage: Store samples immediately at -80°C to prevent lipid degradation. Avoid repeated freeze-thaw cycles, as they significantly reduce lipid metabolites [1] [5] [6].

Sample Homogenization: For tissues, use shear-force-based grinding (Potter-Elvehjem homogenizer or ULTRA-TURRAX) in solvent or crush liquid-nitrogen-frozen tissue with pestle and mortar to ensure equal lipid accessibility from all tissue parts [6].

Pre-Extraction Additives

Incorporating appropriate additives preserves lipid stability:

Antioxidants: Add butylated hydroxytoluene (BHT) at 0.01-0.02% to prevent oxidative processes during extraction, especially important for unstable compounds [1] [5].

Internal Standards: Add this compound at the beginning of extraction to monitor extraction efficiency. The typical concentration range is 0.1-1000 ng/mL depending on sample type and analytical method [4].

Protease Inhibitors: Include protease inhibitor cocktails when lipidomic studies are accompanied by hormone level determinations (e.g., ghrelin, leptin, adiponectin) [5].

Lipid Extraction Methods

Table 2: Comparison of Lipid Extraction Methods for this compound Analysis

| Method | Solvent System | Procedure | Recovery Efficiency | Best For |

|---|---|---|---|---|

| Folch | Chloroform:MeOH (2:1) + 0.88% KCl | Homogenize sample in 20x volume C:M (2:1), add 0.2x volume water, centrifuge, collect organic phase | High for most lipid classes | Solid tissues, comprehensive lipid profiling |

| Bligh & Dyer | Chloroform:MeOH:Water (1:2:0.8) | Homogenize in single-phase mixture, add chloroform & water to achieve final ratio 1:1:0.9, centrifuge, collect organic phase | Good for major lipid classes | Biological fluids, high-throughput applications |

| MTBE | MTBE:MeOH:Water (10:3:2.5) | Add MTBE:MeOH (5:1.5) to sample, add water, centrifuge, collect upper organic phase | Comparable to Folch, better for polar lipids | Polar lipids, easy handling, reduced toxicity |

| Acidified Extraction | Chloroform:MeOH with 5% TCA | Similar to Folch with acidified aqueous phase, maintain pH 2-4, control temperature | Enhanced for charged polar lipids | Anionic lipids (PA, PI, S1P) |

| BUME | Butanol:MeOH (3:1) + heptane:ethyl acetate (3:1) | Sequential solvent addition, automated in 96-well plates, collect upper organic phase | Comparable to Folch | High-throughput screening, automation |

Protocol 1: MTBE-Based Extraction (Recommended)

The MTBE method provides excellent recovery of this compound with easier handling compared to chloroform-based methods:

Sample Preparation: Transfer 100 μL of plasma/serum or 10-20 mg of tissue homogenate to a glass tube. Add this compound internal standard (typically 10-100 ng depending on expected lipid concentrations).

Protein Precipitation: Add 300 μL methanol and vortex vigorously for 30 seconds.

Lipid Extraction: Add 1 mL MTBE and vortex for 1 hour at room temperature.

Phase Separation: Add 250 μL LC-MS grade water to induce phase separation. Vortex for 20 seconds and centrifuge at 10,000 × g for 10 minutes.

Organic Phase Collection: Carefully collect the upper organic phase (approximately 900 μL) containing the lipids.

Solvent Evaporation: Evaporate the organic phase under a gentle nitrogen stream at room temperature.

Sample Reconstitution: Reconstitute the dried lipid extract in 100-200 μL of appropriate solvent (e.g., isopropanol:acetonitrile:water [2:1:1] for reversed-phase LC-MS or chloroform:methanol [2:1] for direct infusion).

Analysis: Transfer to an LC-MS vial for immediate analysis or store at -80°C for later analysis [7] [6].

Protocol 2: Modified Folch Extraction

For improved extraction of this compound and other non-polar lipids:

Homogenization: Homogenize sample in 20 volumes of chloroform:methanol (2:1, v/v).

Phase Separation: Add 0.2 volumes of 0.88% KCl solution, vortex thoroughly, and centrifuge at 3,000 × g for 10 minutes.

Collection: Collect the lower organic phase carefully without disturbing the protein interphase.

Re-extraction: Re-extract the remaining aqueous phase and protein interface with chloroform:methanol (2:1).

Combination: Combine the organic phases and evaporate under nitrogen.

Reconstitution: Reconstitute in appropriate solvent for analysis [7] [6].

Critical Considerations:

- Maintain samples at reduced temperatures during extraction to prevent degradation.

- For acidified extraction, limit acid exposure time and strictly control pH to prevent hydrolysis of ester bonds.

- Use glassware whenever possible to prevent adsorption of lipids to plastic surfaces.

- Process samples quickly and maintain an inert atmosphere when handling unsaturated lipids.

Analytical Methodologies

Chromatographic Separation